molecular formula C8H7IN2O B13665367 3-Iodo-5-methoxyimidazo[1,2-a]pyridine

3-Iodo-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13665367
M. Wt: 274.06 g/mol
InChI Key: XAKRKXSJURINQU-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by iodination and methoxylation. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally benign methods, such as metal-free catalysis, is gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, deiodinated derivatives, and coupled products with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity and potential applications. The combination of these substituents provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3

InChI Key

XAKRKXSJURINQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)I

Origin of Product

United States

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